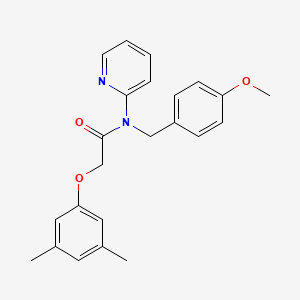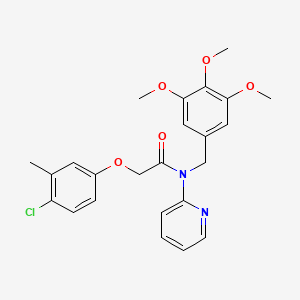![molecular formula C16H15ClN2O B11341794 2-[1-(4-chlorophenoxy)ethyl]-5-methyl-1H-benzimidazole](/img/structure/B11341794.png)
2-[1-(4-chlorophenoxy)ethyl]-5-methyl-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(4-クロロフェノキシ)エチル]-5-メチル-1H-ベンゾイミダゾールは、ベンゾイミダゾール類に属する化学化合物です。
製法
合成経路と反応条件
2-[1-(4-クロロフェノキシ)エチル]-5-メチル-1H-ベンゾイミダゾールの合成は、通常、対応するカルボン酸と1,2-フェニレンジアミン誘導体の環化脱水反応によって行われます。 一般的な方法の1つに、5 N塩酸を触媒と溶媒の両方として使用するフィリップスメソッドがあります 。このワンポット法は非常に効率的であり、ベンゾイミダゾール誘導体の調製に広く用いられています。
工業生産方法
この化合物の工業生産方法は、同様の合成経路を用いる場合もありますが、より大規模に行われます。連続フロー反応器の使用や反応条件の最適化により、目的とする生成物の効率性と収率を高めることができます。さらに、工業的な方法は、最終生成物の純度を確保するために、再結晶やクロマトグラフィーなどの精製工程を組み込む場合があります。
化学反応解析
反応の種類
2-[1-(4-クロロフェノキシ)エチル]-5-メチル-1H-ベンゾイミダゾールは、次のような様々な化学反応を起こす可能性があります。
酸化: この化合物は、特定の条件下で酸化されて、対応する酸化生成物を生成することができます。
還元: 還元反応によって、この化合物は還元型に変換することができます。
置換: この化合物は、官能基が他の基に置き換わる置換反応に参加することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や過酸化水素 (H₂O₂) があります。
還元: 水素化ホウ素ナトリウム (NaBH₄) や水素化リチウムアルミニウム (LiAlH₄) などの還元剤がよく使用されます。
置換: ハロゲン (例:塩素、臭素) や求核剤 (例:アミン、チオール) などの試薬が一般的に使用されます。
生成される主な生成物
これらの反応によって生成される主な生成物は、使用される特定の条件や試薬によって異なります。例えば、酸化によって、酸素含有官能基が追加されたベンゾイミダゾール誘導体が生成される場合があり、還元によって、より単純なベンゾイミダゾール化合物が生成される場合があります。
科学研究への応用
2-[1-(4-クロロフェノキシ)エチル]-5-メチル-1H-ベンゾイミダゾールは、次のような様々な科学研究に利用されています。
化学: この化合物は、より複雑な分子の合成における構成要素として、また配位化学における配位子として使用されています。
生物学: 抗菌作用や抗増殖作用など、潜在的な生物活性について研究されています.
医学: 抗がん剤や抗真菌剤など、潜在的な治療応用について調査されています.
産業: 新規材料の開発や医薬品製造の中間体として使用される可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-Chlorophenoxy)ethyl]-5-methyl-1H-1,3-benzodiazole typically involves the following steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with ethyl bromide in the presence of a base such as potassium carbonate to form 4-chlorophenoxy ethane.
Cyclization to Benzodiazole: The intermediate is then subjected to cyclization with o-phenylenediamine under acidic conditions to form the benzodiazole ring. This step often requires a catalyst such as polyphosphoric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-[1-(4-Chlorophenoxy)ethyl]-5-methyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced benzodiazole derivatives.
Substitution: Formation of substituted benzodiazole derivatives with various functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
2-[1-(4-クロロフェノキシ)エチル]-5-メチル-1H-ベンゾイミダゾールの作用機序は、特定の分子標的や経路との相互作用に関与しています。この化合物は、酵素や受容体に結合して、その活性を変化させ、様々な生物学的効果をもたらす可能性があります。 例えば、細胞分裂を阻害することでがん細胞の増殖を阻害したり、細菌細胞膜を破壊することで抗菌効果を発揮したりする可能性があります .
類似化合物の比較
類似化合物
- 6-クロロ-2-(4-フルオロベンジル)-1H-ベンゾ[d]イミダゾール
- 6-クロロ-2-フェネチル-1H-ベンゾ[d]イミダゾール
- 5-クロロ-2-((4-クロロフェノキシ)メチル)-1H-ベンゾ[d]イミダゾール
独自性
2-[1-(4-クロロフェノキシ)エチル]-5-メチル-1H-ベンゾイミダゾールは、特定の置換パターンを持つため、独自の生物活性と化学的特性を示す可能性があります。 類似化合物と比較して、効力、選択性、安定性などのレベルが異なる可能性があり、さらなる研究開発のための貴重な化合物となっています .
類似化合物との比較
Similar Compounds
4,5-Dichloro-2-[2-(4-chlorophenoxy)ethyl]pyridazin-3(2H)-one: Similar in structure but contains a pyridazinone ring instead of a benzodiazole ring.
1-(2-(4-Chlorophenoxy)-5-chlorophenyl)ethanone: Contains a chlorophenoxy group but differs in the core structure.
Uniqueness
2-[1-(4-Chlorophenoxy)ethyl]-5-methyl-1H-1,3-benzodiazole is unique due to its specific benzodiazole core structure, which imparts distinct chemical and biological properties compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C16H15ClN2O |
|---|---|
分子量 |
286.75 g/mol |
IUPAC名 |
2-[1-(4-chlorophenoxy)ethyl]-6-methyl-1H-benzimidazole |
InChI |
InChI=1S/C16H15ClN2O/c1-10-3-8-14-15(9-10)19-16(18-14)11(2)20-13-6-4-12(17)5-7-13/h3-9,11H,1-2H3,(H,18,19) |
InChIキー |
RTSJATBRPXVZIB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(C)OC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-methylbenzyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B11341716.png)
![3,4,5-trimethoxy-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B11341717.png)
![5-[2-(1,3-benzodioxol-5-yl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11341723.png)


![8-(furan-2-yl)-10-(4-nitrophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11341749.png)
![N-cyclooctyl-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11341752.png)



![2-[1-(3,4-dimethylphenoxy)ethyl]-5-fluoro-1H-benzimidazole](/img/structure/B11341770.png)

![Methyl 3-[({1-[(4-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]-2-methylbenzoate](/img/structure/B11341783.png)
![N-(4-butylphenyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11341790.png)
